Avocadene 1-acetate

CAS No.: 24607-09-8

Cat. No.: VC1755815

Molecular Formula: C19H36O4

Molecular Weight: 328.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24607-09-8 |

|---|---|

| Molecular Formula | C19H36O4 |

| Molecular Weight | 328.5 g/mol |

| IUPAC Name | [(2S,4S)-2,4-dihydroxyheptadec-16-enyl] acetate |

| Standard InChI | InChI=1S/C19H36O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-18(21)15-19(22)16-23-17(2)20/h3,18-19,21-22H,1,4-16H2,2H3/t18-,19-/m0/s1 |

| Standard InChI Key | NLBYRERHXBTBBR-OALUTQOASA-N |

| Isomeric SMILES | CC(=O)OC[C@H](C[C@H](CCCCCCCCCCCC=C)O)O |

| SMILES | CC(=O)OCC(CC(CCCCCCCCCCCC=C)O)O |

| Canonical SMILES | CC(=O)OCC(CC(CCCCCCCCCCCC=C)O)O |

| Melting Point | 58-59°C |

Introduction

Chemical Structure and Properties

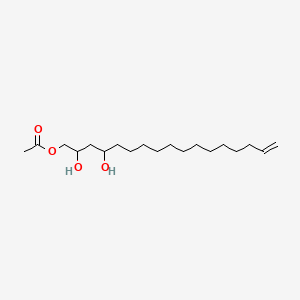

Avocadene 1-acetate is characterized by a 17-carbon backbone with terminal unsaturation and specific functional groups that contribute to its biological activity. This compound belongs to the class of acetogenins, which are polyhydroxylated fatty acid derivatives typically found in avocados.

Basic Chemical Information

The key chemical properties of avocadene 1-acetate are summarized in the following table:

| Property | Value |

|---|---|

| IUPAC Name | 2,4-dihydroxyheptadec-16-enyl acetate |

| Molecular Formula | C₁₉H₃₆O₄ |

| Molecular Weight | 328.50 g/mol |

| Exact Mass | 328.26135963 g/mol |

| CAS Number | 24607-09-8 |

| InChI Key | NLBYRERHXBTBBR-UHFFFAOYSA-N |

The compound features a 17-carbon chain with hydroxyl groups at positions 2 and 4, a terminal alkene, and an acetate group attached to the primary alcohol . These structural elements are critical to its biological functions and chemical reactivity.

Physical and Chemical Characteristics

Avocadene 1-acetate exhibits several physical and chemical properties that influence its behavior in biological systems:

| Property | Value |

|---|---|

| Topological Polar Surface Area | 66.80 Ų |

| XlogP | 5.40 |

| Atomic LogP (AlogP) | 4.14 |

| H-Bond Acceptors | 4 |

| H-Bond Donors | 2 |

| Rotatable Bonds | 16 |

The relatively high lipophilicity (LogP values) of avocadene 1-acetate suggests it can readily cross cell membranes, while its hydrogen bond acceptors and donors indicate potential for specific molecular interactions at biological targets .

Natural Occurrence and Distribution

Avocadene 1-acetate is found almost exclusively in avocados (Persea americana), particularly in the pulp and seeds. It belongs to a family of compounds called acetogenins that are characteristic of avocado fruit. These compounds are produced as part of the plant's secondary metabolism and may serve as natural defense mechanisms against pathogens.

The compound is typically present alongside related structures such as avocadyne, avocadene, and various avocadenols. Together, these compounds contribute to the unique phytochemical profile of avocados that is associated with various health benefits .

Biological Activities

Avocadene 1-acetate demonstrates several notable biological activities that have been documented in scientific literature. These activities center primarily on its interactions with cellular metabolism and potential applications in medicine.

Effects on Cellular Metabolism

The primary biochemical effect of avocadene 1-acetate appears to be the suppression of mitochondrial fatty acid oxidation (FAO). This mechanism is particularly significant in the context of cancer cell metabolism, where alterations in energy production pathways can influence cell survival and proliferation .

Research indicates that the compound's interaction with mitochondrial pathways, particularly its effects on very long chain acyl-CoA dehydrogenase (VLCAD), leads to decreased downstream mitochondrial metabolism. This mechanism forms the basis for many of its observed biological effects, including potential anticancer activities .

Anti-Cancer Properties

This observation highlights the critical nature of structure-activity relationships in these compounds. While the parent compound avocadyne shows significant anti-leukemia properties, the acetylated derivative appears to have diminished activity in this regard. This suggests that the primary hydroxyl group in avocadyne plays a crucial role in its interaction with cancer cell targets .

Structure-Activity Relationship

The biological activity of avocadene 1-acetate is highly dependent on specific structural features. Research on related compounds, particularly avocadyne, has provided insights into which molecular features are critical for activity.

Critical Structural Elements

Several key structural elements appear to be essential for the biological activity of avocadene 1-acetate and related compounds:

-

Terminal unsaturation: The presence of a terminal alkene in avocadene 1-acetate (in contrast to the terminal alkyne in avocadyne) affects its biological activity.

-

Carbon chain length: The 17-carbon backbone with an odd number of carbons appears to be important for optimal activity.

-

Stereochemistry: Research on related compounds suggests that the stereochemistry at positions C-2 and C-4 significantly influences biological activity. Specifically, the (R)-stereochemistry at both stereocenters has been shown to be critical for binding to targets like VLCAD and inhibiting FAO in AML patient cells .

-

Acetylation status: The addition of an acetoxy group to the primary alcohol of avocadyne (creating a structure similar to avocadene 1-acetate) has been shown to completely attenuate anti-AML activity. This suggests that free hydroxyl groups may be necessary for certain biological activities .

Comparison with Related Compounds

Avocadene 1-acetate exists within a family of structurally related compounds found in avocados. Understanding the similarities and differences between these compounds provides valuable context for its biological significance.

Avocadyne

Avocadyne is a terminally unsaturated, 17-carbon long acetogenin that differs from avocadene 1-acetate primarily in having a terminal triple bond (alkyne) rather than a double bond (alkene), and lacking the acetate group. Avocadyne has demonstrated potent inhibition of fatty acid oxidation and selective cytotoxicity against leukemia cell lines .

In comparative studies, avocadyne has shown greater anti-leukemia activity than avocadene 1-acetate, with IC50 values of 3.10 ± 0.14 μM in TEX cells and 11.53 ± 3.32 μM in OCI-AML2 leukemia cell lines .

Avocadene

Avocadene is structurally similar to avocadene 1-acetate but lacks the acetate group. Together with avocadyne, it forms a mixture known as Avocatin-B, which has been studied for its anti-leukemia properties. Research indicates that avocadene has stronger antimicrobial activity against gram-positive bacteria compared to its effects on cancer cells .

Avocadenol A and B

These compounds are structurally related to avocadene 1-acetate and have been isolated from unripe avocado pulp. They have shown significant antimycobacterial activity against Mycobacterium tuberculosis, suggesting potential applications in infectious disease treatment.

The following table summarizes the key differences between these related compounds:

| Compound | Terminal Group | Acetylation | Primary Biological Activity |

|---|---|---|---|

| Avocadene 1-acetate | Alkene | Yes | Various (less studied) |

| Avocadyne | Alkyne | No | Anti-leukemia, FAO inhibition |

| Avocadene | Alkene | No | Antimicrobial (gram-positive bacteria) |

| Avocadenol A/B | Various | No | Antimycobacterial |

Research Applications and Future Directions

The unique properties of avocadene 1-acetate position it as a compound of interest for various research applications and potential therapeutic developments.

Natural Food Preservative Development

The antimicrobial properties observed in related avocado-derived compounds suggest potential applications for avocadene 1-acetate in food preservation. Research on similar acetogenins has demonstrated effectiveness against food spoilage bacteria, pointing to possible development of natural preservatives based on these compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume